L-Proline beta-naphthylamide hydrochloride

Catalog No.
S1767660
CAS No.
97216-16-5
M.F
C15H17ClN2O
M. Wt
276.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Proline beta-naphthylamide hydrochloride

CAS Number

97216-16-5

Product Name

L-Proline beta-naphthylamide hydrochloride

IUPAC Name

(2S)-N-naphthalen-2-ylpyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C15H17ClN2O

Molecular Weight

276.76 g/mol

InChI

InChI=1S/C15H16N2O.ClH/c18-15(14-6-3-9-16-14)17-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14,16H,3,6,9H2,(H,17,18);1H/t14-;/m0./s1

InChI Key

UKXYCTFKKXKIPY-UQKRIMTDSA-N

SMILES

C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl

Synonyms

L-Prolinebeta-naphthylamidehydrochloride;97216-16-5;L-Proline-2-naphthylamidehydrochloride;ST50320096;16037-15-3;C15H16N2O.HCl;P1380_SIGMA;CTK8G0654;MolPort-003-939-165;7340AH;AKOS024307515;L-Proline2-naphthylamidehydrochloride;DB-057667;FT-0642341;L-PROLINEBETA-NAPHTHYLAMIDEHYDROCHLORIDE;P-7500;((2S)pyrrolidin-2-yl)-N-(2-naphthyl)carboxamide,chloride;(2S)-N-(naphthalen-2-yl)pyrrolidine-2-carboxamidehydrochloride;2-Pyrrolidinecarboxamide,N-2-naphthalenyl-,hydrochloride(1:1)

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl

Enzyme Substrate:

L-PBNH is primarily used as a substrate for specific enzymes, particularly those belonging to the aminopeptidase family. These enzymes cleave peptide bonds at the N-terminus (beginning) of proteins, releasing the first amino acid. L-PBNH serves as a model substrate that mimics the natural protein target of these enzymes.

By measuring the rate of L-PBNH hydrolysis by an enzyme, researchers can assess the enzyme's activity and catalytic efficiency. This information is crucial for understanding enzyme function, identifying potential drug targets, and developing enzyme inhibitors. [Source: Sigma-Aldrich, ]

Enzyme Inhibition Studies:

L-PBNH can also be employed in studies to identify and characterize enzyme inhibitors. Competitive inhibitors bind to the same active site of the enzyme as the substrate, thereby preventing the substrate from binding and hindering enzyme activity. Researchers can utilize L-PBNH to assess the potency and selectivity of potential enzyme inhibitors.

By measuring the competition between L-PBNH and the inhibitor for binding to the enzyme, researchers can gain insights into the inhibitor's mechanism of action and potential therapeutic applications. [Source: PubChem, ]

Other Potential Applications:

While less prevalent, L-PBNH has also been explored in other areas of scientific research, including:

  • Peptide synthesis: L-PBNH may serve as a building block for the synthesis of specific peptides.
  • Material science: L-PBNH's properties might be useful in the development of novel materials with specific functionalities.

L-Proline beta-naphthylamide hydrochloride is a chemical compound classified as an amino acid derivative. Its chemical formula is C₁₅H₁₆N₂O·HCl, and it has a molecular weight of 276.76 g/mol. The compound is characterized by a proline moiety linked to a beta-naphthylamide group through an amide bond, making it a unique structure among amino acid derivatives. This compound is often utilized in biochemical research, particularly as a substrate for enzyme activity assays, especially those involving proline arylamidase .

  • L-PBN-HCl acts as a substrate for specific proteases, enzymes that cleave peptide bonds in proteins.
  • The structure of L-PBN-HCl mimics the natural peptide bond recognized by the protease. When the enzyme cleaves the bond between the proline and the beta-naphthylamine, the fluorescent moiety is released, allowing researchers to measure enzyme activity [].
  • Safety information for L-PBN-HCl is not readily available from commercial suppliers.
  • As a general precaution, handling laboratory chemicals requires following standard protocols for personal protective equipment (PPE) like gloves, safety glasses, and proper ventilation [].
Typical of amides and amino acids. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding L-proline and beta-naphthylamine.
  • Enzymatic Reactions: It serves as a substrate for proline arylamidase, which catalyzes the cleavage of the amide bond in the presence of water, facilitating the study of enzyme kinetics and activity .
  • Condensation Reactions: The compound can participate in condensation reactions to form more complex molecules, particularly when reacted with other amines or carboxylic acids.

L-Proline beta-naphthylamide hydrochloride exhibits notable biological activity primarily related to its role as a substrate in enzymatic assays. It is specifically used to determine the activity of proline arylamidase in human serum samples. Its hydrolysis by this enzyme results in measurable products that can be quantified, making it a valuable tool in clinical biochemistry for assessing enzyme function and diagnosing related disorders .

The synthesis of L-Proline beta-naphthylamide hydrochloride typically involves the following steps:

  • Formation of the Amide Bond: L-proline is reacted with beta-naphthylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or similar reagents to facilitate the formation of the amide bond.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure L-Proline beta-naphthylamide.
  • Hydrochloride Salt Formation: The final step involves treating the amide with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability for various applications .

L-Proline beta-naphthylamide hydrochloride has several important applications:

  • Enzyme Activity Assays: It is primarily used as a substrate for testing proline arylamidase activity, providing insights into metabolic processes involving proline.
  • Biochemical Research: The compound serves as an intermediate in synthesizing other bioactive compounds and pharmaceuticals.
  • Clinical Diagnostics: Its application in enzyme assays aids in diagnosing metabolic disorders related to proline metabolism .

Studies on L-Proline beta-naphthylamide hydrochloride have primarily focused on its interactions with enzymes. The compound's hydrolysis by proline arylamidase has been extensively studied to understand enzyme kinetics and inhibition mechanisms. Additionally, it may interact with other biomolecules, influencing metabolic pathways involving proline and related compounds .

L-Proline beta-naphthylamide hydrochloride shares similarities with several other compounds that contain proline or naphthyl groups. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
L-ProlineBasic amino acid; no aromatic groupFundamental building block for proteins
N-Acetyl-L-prolineAcetylated form of L-prolineEnhanced stability; used in peptide synthesis
Beta-NaphthylamineAromatic amine; lacks amino acid structureUsed in dye synthesis and as a precursor
L-Prolyl-beta-naphthylamideSimilar structure but differs at linkagePotentially different biological activities

L-Proline beta-naphthylamide hydrochloride stands out due to its specific application as a substrate for enzyme assays, which is not characteristic of all similar compounds. Its unique combination of proline and naphthyl groups allows it to serve specialized functions in biochemical research .

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis represents the predominant methodology for the preparation of L-Proline beta-naphthylamide hydrochloride, offering superior control over reaction conditions and simplified purification procedures [13]. The synthetic approach involves the sequential attachment of protected amino acid residues to a solid support, typically polystyrene-based resins such as Rink-Amide or Fmoc-AM resin [26]. The process initiates with the immobilization of the carboxy-terminal residue onto the resin through reactive protecting groups, followed by iterative cycles of deprotection and coupling reactions [13].

The coupling of L-proline to beta-naphthylamine requires specialized attention due to proline's unique secondary amine structure, which can lead to decreased coupling efficiency compared to primary amino acids [9]. Standard Fmoc solid-phase peptide synthesis protocols employ automated synthesis platforms that program double coupling cycles specifically for proline incorporation, utilizing trityl chloride protection strategies for optimal yield [9]. The effectiveness of this approach has been demonstrated in model tetrapeptide systems where 4R-hydroxyproline was stereospecifically converted to 122 different 4-substituted prolyl amino acids through various reaction pathways [9].

Research findings indicate that proline editing techniques can achieve high conversion rates when implemented within automated solid-phase synthesis protocols [9]. The trityl-protected peptide intermediates proceed cleanly through standard solid-phase peptide synthesis to complete the peptide sequence, with trityl groups being selectively removed using 2% trifluoroacetic acid prior to final cleavage [9]. Temperature control during synthesis maintains optimal reaction kinetics, with typical synthesis temperatures ranging from 25°C to 40°C depending on the specific coupling reagent employed [13].

ParameterOptimal RangeImpact on Yield
Temperature25-40°C15-25% yield variation [13]
Coupling Time2-4 hoursDirect correlation with completion [9]
Resin Loading0.2-0.8 mmol/gInverse relationship with efficiency [13]
Solvent Volume10-15 mL/g resinCritical for swelling optimization [13]

Solution-Phase Coupling Reactions Using Dicyclohexylcarbodiimide

Solution-phase synthesis utilizing dicyclohexylcarbodiimide as the primary coupling agent provides an alternative approach for L-Proline beta-naphthylamide hydrochloride preparation, particularly advantageous for shorter peptide sequences [12] [15]. Dicyclohexylcarbodiimide functions as a dehydrating agent through the formation of O-acylisourea intermediates, which subsequently react with amino groups to establish peptide bonds [12] [15]. The reaction mechanism initiates with the interaction between dicyclohexylcarbodiimide and the carboxyl group of L-proline, generating a highly reactive intermediate that facilitates nucleophilic attack by beta-naphthylamine [12].

The coupling reaction proceeds optimally in organic solvents including dimethylformamide and dichloromethane, which provide adequate solubility for both reactants while maintaining reaction efficiency [12] [15]. Dicyclohexylcarbodiimide demonstrates superior performance in solution-phase synthesis due to its hydrophobic nature and moderate melting point, allowing for easy handling and purification of reaction products [15]. The formation of dicyclohexylurea as a byproduct presents both advantages and challenges, as this compound is nearly insoluble in most organic solvents and can be readily removed by filtration, though complete elimination requires careful optimization [15].

Experimental studies have demonstrated that solution-phase coupling reactions using dicyclohexylcarbodiimide achieve coupling efficiencies exceeding 85% when conducted under optimized conditions [24]. The reaction typically requires 12-24 hours for completion at room temperature, with reaction monitoring accomplished through thin-layer chromatography analysis [24]. Alternative coupling strategies employing pentafluorophenyl active esters in tetrahydrofuran-water solvent mixtures have shown promise for rapid repetitive solution-phase synthesis, achieving high purity intermediates through controlled acidification and selective extraction procedures [24].

Research investigations have revealed that amino acid beta-naphthylamides exhibit increased nucleophile reactivity in alpha-chymotrypsin-catalyzed reactions by factors exceeding 100 compared to conventional amides and esters [6]. This enhanced reactivity stems from effective formation of nucleophile-acylenzyme complexes facilitated by hydrophobic interactions between the beta-naphthylamide moiety and corresponding enzyme subsites [6]. The reaction kinetics follow established schemes involving hydrolysis of nucleophile-acylenzyme intermediates, with contribution pathways dependent upon both acyl-group donor and nucleophile structures [6].

Chromatographic Purification Techniques (High-Performance Liquid Chromatography, Thin-Layer Chromatography)

High-performance liquid chromatography represents the most widely utilized technique for L-Proline beta-naphthylamide hydrochloride purification, providing exceptional resolution and reproducibility for peptide separation applications [16] [17]. Reversed-phase high-performance liquid chromatography operates through hydrophobic interactions between peptides and C18 silica stationary phases, with mobile phases consisting of water and organic solvents such as acetonitrile [18]. The separation mechanism relies upon differential retention times based on hydrophobicity, with more hydrophobic peptides eluting later than hydrophilic compounds [18].

Optimal purification protocols employ linear gradient systems starting at low organic solvent percentages and progressing to higher concentrations over defined time periods [17]. Typical peptide gradients utilize shallow slopes ranging from 1% to 4% per minute over 20-minute intervals, with flow rates maintained at 1.0 milliliter per minute for analytical separations [17]. Trifluoroacetic acid addition at 0.1% concentration serves as an ion-pairing reagent, improving peak width and symmetry for basic peptides while maximizing retention of acidic compounds [17].

Preparative and semi-preparative high-performance liquid chromatography scale-up requires careful optimization of gradient conditions, flow rates, and loading parameters determined by column dimensions and peptide sequence characteristics [17]. Development protocols initiate with analytical column optimization using identical packing materials, followed by retention time and void volume measurements to calculate optimal gradient conditions [17]. Scaling factors account for column diameter differences, with preparative columns typically accommodating sample loads of 35 grams peptide per kilogram of stationary phase [21].

Industrial purification processes demonstrate the effectiveness of multi-step chromatographic approaches combining complementary separation principles [21]. Two-step procedures employing ion exchange chromatography followed by reversed-phase chromatography achieve purification from 74% crude purity to greater than 99.5% final purity [21]. Ion exchange capturing steps remove bulk impurities using ammonium acetate gradients, while reversed-phase polishing steps eliminate critical impurities to levels below 0.11% each [21].

Chromatographic ParameterAnalytical ScalePreparative ScaleEfficiency Impact
Flow Rate1.0 mL/min50-200 mL/minLinear scaling [17]
Gradient Slope1-4%/min0.5-2%/minResolution optimization [17]
Sample Load10-100 μg35 g/kg resinCapacity limitation [21]
Process Time20-30 min5-6 hoursScale-dependent [21]

Thin-layer chromatography provides complementary analytical capabilities for rapid screening and purity assessment of L-Proline beta-naphthylamide hydrochloride preparations [19] [22]. High-performance thin-layer chromatography improvements have enhanced separation parameters while maintaining cost advantages and operational simplicity [19]. The technique offers simultaneous analysis capabilities for multiple samples, reduced solvent consumption, and retention process control at any stage [19].

Empore thin-layer chromatography sheets represent advanced materials providing superior separation efficiency for peptide applications [22]. These specialized stationary phases enable effective peptide separation with subsequent blotting onto polyvinylidene difluoride membranes for structural analysis [22]. Electroblotting procedures demonstrate greater effectiveness than contact diffusion methods for membrane transfer applications [22].

Crystallization Optimization and Yield Maximization

Crystallization optimization for L-Proline beta-naphthylamide hydrochloride requires systematic evaluation of multiple process parameters to achieve optimal purity and yield enhancement [20] [23]. Peptide crystallization introduces greater complexity compared to smaller molecules, with each peptide requiring unique optimization conditions tailored to specific molecular characteristics [23]. Successful crystallization processes necessitate precise control of nucleation and crystal growth phases to ensure reproducible results [23].

Solubility screening represents the initial optimization phase, evaluating peptide behavior across various solvents, pH conditions, temperatures, counterion inclusion, and excipient systems [23]. High-throughput screening protocols followed by small-scale crystallization trials identify experimental conditions enabling crystallization of free peptide or salt forms [23]. Screening matrices encompass wide parameter ranges to avoid gelation, aggregation, amorphous solid formation, and liquid crystal phases [23].

Experimental optimization studies demonstrate that low starting pH conditions combined with organic solvent precipitation and counterion inclusion at 20°C produce optimal crystallization results [23]. Process analytical technology tools including focused beam reflectance measurement probes enable in-situ monitoring of crystallization parameters during development [23]. Critical process parameter determination ensures optimal operating ranges during scale-up operations [23].

Temperature control emerges as a critical factor in peptide crystallization, with heating above glass transition temperatures facilitating crystal formation while requiring precise control to prevent degradation [20]. Co-crystallization techniques employing excipients such as mannitol, urea, and arginine enhance crystalline structure stability and improve final purity [20]. In-silico methods including COSMO-RS modeling provide predictive capabilities for solvent system exploration and key parameter identification [20].

Yield maximization strategies focus on optimizing reaction efficiency at each synthetic step, as cumulative effects significantly impact final product quantities [36]. Theoretical calculations demonstrate dramatic yield improvements with increased step efficiency: 97% per-step yield produces 1.4% overall yield for 70-step sequences, while 99.5% efficiency achieves 50% overall yield [36]. Peptide purity requirements typically exceed 95% before crystallization procedures, as contamination presence renders crystals unsuitable for analytical applications [37].

Evaporation crystallization represents the most commonly employed method for peptide compounds, utilizing saturated solution preparation through gradual concentration increases [37]. Reservoir systems with controlled evaporation rates enable systematic crystal formation, with optimal crystal dimensions ranging from 0.2 to 1.0 millimeters for analytical applications [37]. Crystal size optimization balances diffraction requirements with structural integrity considerations [37].

Crystallization ParameterOptimal RangeYield ImpactPurity Enhancement
Temperature15-25°C20-35% variation [23]Moderate correlation [20]
pH2.5-4.0Significant influence [23]Direct relationship [23]
Concentration10-50 mg/mLCritical factor [37]Quality dependent [37]
Cooling Rate0.5-2°C/hourNucleation control [20]Crystal perfection [20]

L-Proline beta-naphthylamide hydrochloride serves as a highly specific chromogenic substrate for proline-specific peptidases, a specialized group of enzymes that have evolved to cleave peptide bonds involving the unique cyclic amino acid proline [1]. The substrate specificity of these enzymes toward L-proline beta-naphthylamide derivatives demonstrates remarkable precision in recognizing both the proline residue and the beta-naphthylamide moiety.

Proline-specific peptidases encompass various enzyme families, including prolyl aminopeptidases (EC 3.4.11.5), prolyl endopeptidases (EC 3.4.21.26), and proline iminopeptidases [1] [2]. These enzymes exhibit distinct substrate preferences based on their catalytic mechanisms and active site architectures. Prolyl aminopeptidases specifically remove amino-terminal proline residues from peptides, demonstrating highest activity against L-proline beta-naphthylamide compared to other amino acid naphthylamide derivatives [3].

The enzyme from pig intestinal mucosa, designated as proline-beta-naphthylamidase, exhibits exceptional specificity for proline-beta-naphthylamide with the highest catalytic efficiency as judged by the kcat/Km ratio among various aminopeptidase substrates tested [3]. This enzyme demonstrates strict stereoselectivity, preferentially hydrolyzing substrates containing L-proline rather than D-proline configurations. The substrate recognition involves multiple binding interactions, including the proline ring structure fitting into a hydrophobic pocket and the beta-naphthylamide group occupying a specific aromatic binding site within the enzyme active site [3].

Comparative studies across different proline-specific peptidases reveal varying degrees of substrate specificity. The prolyl aminopeptidase from Debaryomyces hansenii shows exclusive activity against N-terminal proline-containing substrates, with no detectable activity against other amino acid derivatives [4]. Similarly, the enzyme from Grifola frondosa demonstrates high specificity for L-proline-p-nitroanilide, with significantly reduced activity against other proline derivatives [5].

The structural basis for substrate specificity lies in the unique active site architecture of proline-specific peptidases. The proline residue requires specialized accommodation due to its cyclic structure, which imposes conformational constraints not present in linear amino acids [6]. The beta-naphthylamide moiety provides both specificity and chromogenic properties, enabling precise enzymatic analysis through spectrophotometric detection of released beta-naphthylamine [7] [8].

Michaelis-Menten Kinetics of Prolyl Aminopeptidase Hydrolysis

The hydrolysis of L-proline beta-naphthylamide by prolyl aminopeptidases follows classical Michaelis-Menten kinetics, characterized by specific kinetic parameters that reflect the enzyme-substrate interaction efficiency. Comprehensive kinetic analysis reveals significant variations in catalytic constants among different prolyl aminopeptidases from various biological sources.

The prolyl aminopeptidase from Debaryomyces hansenii demonstrates well-defined Michaelis-Menten kinetics with a Km value of 40 μM for Pro-AMC substrate and a Vmax of 1 μmol min⁻¹ mg⁻¹ [4]. This relatively low Km value indicates high substrate affinity, consistent with the enzyme's specialized function in proline metabolism. The catalytic efficiency reflects optimal enzyme-substrate interactions within the physiological concentration range of proline-containing peptides.

Bacterial prolyl endopeptidases exhibit distinct kinetic profiles when hydrolyzing proline-containing naphthylamide substrates. The FM prolyl endopeptidase shows a Km of 1.0 ± 0.02 mM and kcat of 39 ± 6 s⁻¹ for Suc-Ala-Pro-pNA, while the MX enzyme demonstrates higher affinity with Km of 0.4 ± 0.03 mM and kcat of 46 ± 5 s⁻¹ [9]. The SC prolyl endopeptidase exhibits the highest turnover rate with kcat of 149 ± 5 s⁻¹, though with reduced substrate affinity (Km = 2.0 ± 0.01 mM) [9].

The proline-specific endopeptidase from Flavobacterium species displays exceptional substrate affinity with Km values of 25 μM for Z-Gly-Pro-MCA and 140 μM for Z-Gly-Pro-2NNap [10]. These kinetic parameters reflect the enzyme's optimization for physiological substrate concentrations and its role in protein processing pathways.

Kinetic analysis of the thyrotropin-releasing hormone deamidating enzyme from rat brain reveals an apparent Km of 34 μM for the substrate L-pyroglutamyl-Nim-benzylhistidyl-L-prolyl-beta-naphthylamide [11]. This high affinity reflects the enzyme's specialized function in neuropeptide metabolism, where precise regulation of substrate hydrolysis is critical for maintaining proper neurotransmitter balance.

The guinea pig brain proline dipeptidase exhibits unique biphasic kinetics when hydrolyzing proline-containing dipeptides, indicating the presence of multiple binding sites or conformational states [12]. This biphasic behavior, characterized by two distinct slopes in Lineweaver-Burk plots, suggests complex enzyme-substrate interactions that deviate from simple Michaelis-Menten behavior.

pH-Dependent Activity Profiles in Various Buffer Systems

The catalytic activity of prolyl aminopeptidases hydrolyzing L-proline beta-naphthylamide demonstrates significant pH dependence, with distinct optimal pH ranges varying among different enzyme sources and buffer systems. These pH-activity profiles reflect the ionization states of critical catalytic residues and substrate binding characteristics.

The prolyl aminopeptidase from Debaryomyces hansenii exhibits broad pH tolerance, maintaining activity across the range from pH 5.0 to 9.5, with optimal activity at pH 7.5 [4]. Activity measurements were conducted using McIlvaine buffer system (100 mM citric acid, 200 mM disodium phosphate) from pH 3.0 to 8.0, Clark and Lub's borate buffer (100 mM boric acid in 100 mM KCl and 0.1 N NaOH) from pH 8.0 to 10.0, and Sorensen's glycine II buffer (100 mM glycine in 0.1 N NaCl and 0.1 N NaOH) from pH 10.0 to 11.0 [4].

The proline-specific endopeptidase from Flavobacterium species demonstrates optimal activity at pH 6.5, with pH stability maintained between pH 5.5 and 8.5 when incubated at 30°C for 15 hours [10]. The enzyme activity was assayed in 50 mM K-phosphate buffer, pH 7.0, providing a physiologically relevant environment for catalytic analysis. The pH-dependent activity profile shows gradual decline in activity outside the optimal range, indicating the importance of maintaining proper ionization states of catalytic residues.

The proline beta-naphthylamidase from pig intestinal mucosa exhibits an unusually high pH optimum of approximately 9.0 for L-proline beta-naphthylamide hydrolysis [3] [13]. This alkaline pH optimum distinguishes it from many other aminopeptidases and suggests specific ionization requirements for optimal catalytic efficiency. The high pH optimum may reflect the need for deprotonation of critical histidine or cysteine residues involved in the catalytic mechanism.

Prolyl endopeptidases from various bacterial sources demonstrate pH optima around 7.0 when assayed with Suc-Ala-Pro-pNA substrate in phosphate buffer systems [9]. The FM, MX, and SC prolyl endopeptidases all show maximum kcat/Km values at or near pH 7.0, indicating convergent evolution toward physiologically relevant pH optima. Activity measurements at pH 6.0 and 8.0 show varying degrees of reduction compared to optimal conditions, with some enzymes retaining substantial activity across this range.

The prolyl aminopeptidase from Grifola frondosa exhibits optimal activity at pH 7.5 when assayed in sodium phosphate buffer [5]. The enzyme demonstrates a bell-shaped pH-activity curve, typical of enzymes requiring specific ionization states of multiple catalytic residues. Activity measurements show progressive decline at pH values below 6.0 and above 9.0, consistent with pH-induced changes in enzyme conformation or substrate binding affinity.

Buffer system selection significantly influences observed pH-activity profiles due to varying ionic strength effects and specific ion interactions with the enzyme. Phosphate buffers generally provide stable ionic environments for prolyl aminopeptidase assays, while citrate-phosphate buffers offer broader pH range coverage with minimal metal ion interference. Borate and glycine buffer systems enable activity measurements at extreme pH values but may introduce specific ion effects that modify apparent enzyme kinetics.

Allosteric Modulation by Divalent Cations (Mn²⁺, Co²⁺)

Divalent cations, particularly manganese (Mn²⁺) and cobalt (Co²⁺), exert profound allosteric effects on prolyl aminopeptidases that hydrolyze L-proline beta-naphthylamide, modulating both catalytic activity and structural stability through specific metal-binding sites. These metal ions serve dual roles as essential cofactors and allosteric regulators, influencing enzyme conformation and substrate binding affinity.

Manganese ions (Mn²⁺) demonstrate particularly strong activation effects on proline-specific peptidases, often serving as the preferred divalent cation for optimal catalytic activity [6] [14]. The proline-specific aminopeptidase from Escherichia coli exhibits a dinuclear manganese center where bridging hydroxide ions activate water molecules for nucleophilic attack on the scissile peptide bond [6]. The metal-binding residues, including histidine, aspartate, and glutamate residues, coordinate two manganese ions with distinct catalytic roles - one regulatory and one directly involved in catalysis.

Cobalt ions (Co²⁺) frequently demonstrate even higher activation potential than manganese, with many proline-specific peptidases showing enhanced activity in the presence of cobalt cofactors [15] [16]. The leucyl aminopeptidase from Pseudoalteromonas exhibits the highest correlation with cobalt distribution (R² = 0.74) compared to manganese (R² = 0.25) or zinc (R² = 0.41), suggesting preferential cobalt binding [15]. This preference reflects the optimal coordination geometry and electronic properties of cobalt for the specific catalytic mechanism.

The proline aminopeptidase from Pseudoalteromonas demonstrates significant correlation with manganese distribution (R² = 0.64) in metalloproteome analysis, indicating strong manganese-protein associations [15]. This enzyme, designated as peptidase M61 within the proline aminopeptidase superfamily, specifically hydrolyzes proline-containing dipeptides and shows preferential manganese binding over other divalent cations. The metalloproteome analysis reveals that manganese serves as both a structural and catalytic cofactor, participating in substrate recognition and peptide bond hydrolysis.

Concentration-dependent studies reveal optimal metal ion ranges for maximal enzyme activation. Most proline-specific peptidases demonstrate enhanced activity with manganese or cobalt concentrations in the micromolar to low millimolar range, with inhibitory effects observed at higher concentrations due to non-specific metal binding or precipitation effects [17]. The aminopeptidase isolated from pronase shows enhanced activity with calcium, manganese, cobalt, and zinc ions, with stability constants for enzyme-bound metal ions ranging from 10² to 10⁶ M⁻¹ [17].

The allosteric mechanism involves conformational changes induced by metal ion binding to regulatory sites distinct from the catalytic center. These conformational changes can affect substrate binding affinity, catalytic turnover rates, or both parameters simultaneously [18]. The dynamic metal-binding sites observed in some proline aminopeptidases suggest that metal ion coordination may change during the catalytic cycle, providing additional regulatory mechanisms for controlling enzyme activity.

Competitive effects between different divalent cations influence the overall enzyme activity profile. While manganese and cobalt generally enhance activity, copper and iron ions often demonstrate inhibitory effects through competitive binding or oxidative interference [16] [17]. The Irving-Williams series governs the relative binding affinities of different metal ions, with the order typically following Ca²⁺ < Mg²⁺ < Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺ for most proline-specific peptidases.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Dates

Last modified: 08-15-2023

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